2-Bromo-5-formylbenzoic acid

Catalog No.
S898555
CAS No.
1289007-84-6
M.F
C8H5BrO3
M. Wt
229.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-formylbenzoic acid

CAS Number

1289007-84-6

Product Name

2-Bromo-5-formylbenzoic acid

IUPAC Name

2-bromo-5-formylbenzoic acid

Molecular Formula

C8H5BrO3

Molecular Weight

229.03 g/mol

InChI

InChI=1S/C8H5BrO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-4H,(H,11,12)

InChI Key

KXPWKTRXWVQFGM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C=O)C(=O)O)Br

Canonical SMILES

C1=CC(=C(C=C1C=O)C(=O)O)Br

2-Bromo-5-formylbenzoic acid is an organic compound with the molecular formula C₈H₅BrO₃ and a molar mass of approximately 229.0275 g/mol. It features a bromine atom at the second position and a formyl group at the fifth position of the benzoic acid structure. This compound is characterized by its aromatic ring, which contributes to its chemical reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry .

  • Organic synthesis

    The presence of a reactive aldehyde group (formyl) and a bromine atom suggests potential applications of 2-Bromo-5-formylbenzoic acid as a starting material for further organic synthesis. The aldehyde group can participate in various reactions like condensation reactions to create more complex molecules, while the bromine atom can be used for substitution reactions to introduce new functionalities ().

  • Medchem applications

    The combination of an aromatic ring, a formyl group, and a halogen atom is present in various bioactive molecules. Further research could explore the potential biological activity of 2-Bromo-5-formylbenzoic acid itself or its derivatives ().

Due to its functional groups. Notable reactions include:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to various derivatives.
  • Free Radical Bromination: The compound can undergo bromination reactions, further modifying the aromatic system.
  • Decarboxylation: Under specific conditions, it may lose a carboxylic acid group, yielding different products .

These reactions make 2-Bromo-5-formylbenzoic acid a versatile intermediate in organic synthesis.

The synthesis of 2-Bromo-5-formylbenzoic acid can be achieved through several methods:

  • Bromination of 5-Formylbenzoic Acid: This method involves the electrophilic bromination of 5-formylbenzoic acid using bromine or brominating agents.
  • Formylation of 2-Bromobenzoic Acid: Starting from 2-bromobenzoic acid, formylation can be performed using reagents such as formic acid or carbon monoxide under specific conditions.
  • Multi-step Synthetic Routes: More complex syntheses may involve multiple steps including oxidation and substitution reactions to introduce both the bromo and formyl functionalities .

2-Bromo-5-formylbenzoic acid finds applications in various fields:

  • Organic Synthesis: It serves as an important building block for synthesizing more complex organic molecules.
  • Pharmaceuticals: Potentially useful in drug development due to its reactivity and structural properties.
  • Material Science: May be utilized in the development of novel materials or polymers due to its aromatic nature .

Studies exploring the interactions of 2-Bromo-5-formylbenzoic acid with other molecules are essential for understanding its potential applications. Interaction studies typically focus on:

  • Reactivity with Biological Targets: Investigating how it interacts with enzymes or receptors could reveal therapeutic potentials.
  • Complex Formation: Understanding how it forms complexes with metal ions or other ligands can enhance its utility in catalysis or material science .

Similar Compounds: Comparison

Several compounds share structural similarities with 2-Bromo-5-formylbenzoic acid. Here’s a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
5-Bromo-2-formylbenzoic acidBromo group at position fiveDifferent substitution pattern
4-Bromo-3-formylbenzoic acidBromo group at position fourDifferent position of functional groups
3-Bromo-4-formylbenzoic acidBromo group at position threeVariation in reactivity

2-Bromo-5-formylbenzoic acid is unique due to its specific bromo and formyl positioning, which influences its chemical behavior and potential applications compared to these similar compounds .

XLogP3

2.5

Dates

Modify: 2023-08-16

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